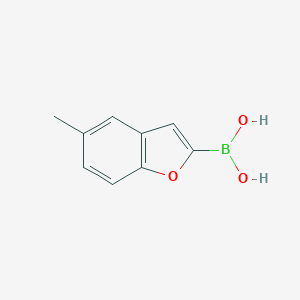

(5-Methylbenzofuran-2-yl)boronic acid

Übersicht

Beschreibung

(5-Methylbenzofuran-2-yl)boronic acid is a boronic acid derivative that is of interest in organic synthesis due to its potential applications in coupling reactions and the synthesis of various organic compounds. While the provided papers do not directly discuss (5-Methylbenzofuran-2-yl)boronic acid, they do provide insight into the chemistry of related boronic acid compounds and furan derivatives.

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex, involving multiple steps and regioselective reactions. The first paper discusses the generation of boron 4-methoxy-2-furanolates from 4-O-methyl tetronates, which undergo regioselective 3-hydroxyalkylations with aldehydes. This process results in the formation of 3-acyl-4-O-methyl tetronates after oxidation with 2-iodoxybenzoic acid . Although this paper does not directly describe the synthesis of (5-Methylbenzofuran-2-yl)boronic acid, the methods used for regioselective hydroxyalkylation could potentially be adapted for its synthesis.

Molecular Structure Analysis

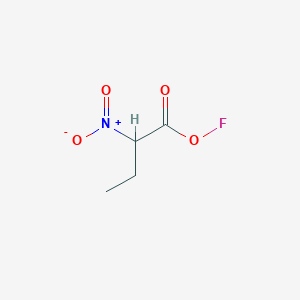

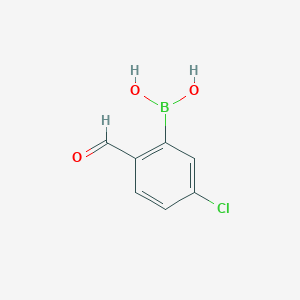

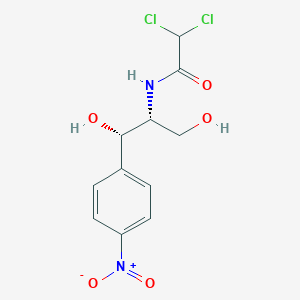

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic moiety. In the case of (5-Methylbenzofuran-2-yl)boronic acid, the organic moiety would be a 5-methylbenzofuran-2-yl group. The second paper discusses the reduction of a dichloro boron compound, which leads to the formation of a diborocane compound with a unique structure . Although this does not directly relate to the molecular structure of (5-Methylbenzofuran-2-yl)boronic acid, it highlights the versatility of boron compounds and the potential for complex structures.

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo various chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds. The papers provided do not detail reactions specifically involving (5-Methylbenzofuran-2-yl)boronic acid, but the chemistry discussed in the first paper implies that boronic acid derivatives can participate in regioselective alkylations . This suggests that (5-Methylbenzofuran-2-yl)boronic acid could also be used in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are crucial for their practical applications. While the provided papers do not offer specific data on the properties of (5-Methylbenzofuran-2-yl)boronic acid, they do provide a context for understanding the behavior of boronic acid derivatives. For example, the stability of the boron compounds in various conditions and their reactivity with other chemical reagents are important considerations for synthesis and application .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Development

Advanced Chemical Synthesis Techniques

Boronic acids serve as key intermediates in regioselective synthesis processes, such as the highly regioselective 3-hydroxyalkylations of boron 4-methoxy-2-furanolates, illustrating their importance in synthesizing complex organic molecules with high precision (F. F. Paintner et al., 2001). Additionally, their role in detecting boron-containing compounds through fluorescence changes provides a novel method for monitoring chemical reactions and analyzing materials (Matthew R. Aronoff et al., 2013).

Boron Chemistry and Molecular Structure Studies

The study of boronic acids, including (5-Methylbenzofuran-2-yl)boronic acid, contributes to our understanding of boron chemistry and the development of novel boron-containing compounds. Research into bifurcated hydrogen-bond-stabilized boron analogues of carboxylic acids reveals insights into the unique electronic properties and hydrogen bonding in boron compounds, which is fundamental for the design of new materials and catalysts (Rui Guo et al., 2019).

Antiviral and Antitumor Applications

On the biomedical front, derivatives of (5-Methylbenzofuran-2-yl)boronic acid have been explored for their potential antiviral and antitumor properties. For instance, phenylboronic-acid-modified nanoparticles have shown promise as antiviral therapeutics against Hepatitis C virus, indicating the potential of boronic acid derivatives in developing novel antiviral drugs (M. Khanal et al., 2013). Moreover, certain derivatives have been synthesized and tested for antitumor activity, underscoring the versatility of (5-Methylbenzofuran-2-yl)boronic acid in contributing to cancer research and therapy development (М. А. Калдрикян et al., 2011).

Eigenschaften

IUPAC Name |

(5-methyl-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEHWPXLYXXAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576774 | |

| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylbenzofuran-2-yl)boronic acid | |

CAS RN |

143381-72-0 | |

| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)

![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)